molecular formula C13H17ClN2O B7841994 4-(Aminomethyl)-1-[2-(3-chlorophenyl)ethyl]pyrrolidin-2-one

4-(Aminomethyl)-1-[2-(3-chlorophenyl)ethyl]pyrrolidin-2-one

Cat. No.: B7841994
M. Wt: 252.74 g/mol
InChI Key: QYVXNYUYXOTERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-1-[2-(3-chlorophenyl)ethyl]pyrrolidin-2-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidin-2-one ring, an aminomethyl group, and a 3-chlorophenyl ethyl group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Reduction of a corresponding nitro compound: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.

  • Amination of a suitable precursor: The precursor containing a halogen atom can undergo nucleophilic substitution with an amine source.

  • Condensation reactions: Involving the reaction of an amine with a carbonyl compound to form the pyrrolidin-2-one ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the aminomethyl group to an amine oxide.

  • Reduction: Reduction reactions can convert functional groups within the molecule, such as converting nitro groups to amines.

  • Substitution: Nucleophilic substitution reactions can occur, especially involving the halogen atom in the 3-chlorophenyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or catalyst.

Major Products Formed:

  • Oxidation: Amine oxides, nitroso compounds, and carboxylic acids.

  • Reduction: Amines, alcohols, and thiols.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. It can serve as a precursor for pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. It may also be employed in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in drug discovery and development. It can be used to create new pharmaceuticals with improved efficacy and reduced side effects.

Industry: In industrial applications, the compound can be used in the production of polymers, coatings, and other materials. Its unique chemical properties make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-1-[2-(3-chlorophenyl)ethyl]pyrrolidin-2-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 4-(Aminomethyl)pyridine: Similar in structure but lacks the pyrrolidin-2-one ring.

  • 4-(Aminomethyl)piperidine: Similar aminomethyl group but different ring structure.

  • 3-Chlorophenyl ethylamine: Similar chlorophenyl group but lacks the pyrrolidin-2-one ring.

This comprehensive overview highlights the significance of 4-(Aminomethyl)-1-[2-(3-chlorophenyl)ethyl]pyrrolidin-2-one in various scientific and industrial fields. Its versatile structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

4-(aminomethyl)-1-[2-(3-chlorophenyl)ethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-12-3-1-2-10(6-12)4-5-16-9-11(8-15)7-13(16)17/h1-3,6,11H,4-5,7-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVXNYUYXOTERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC(=CC=C2)Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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